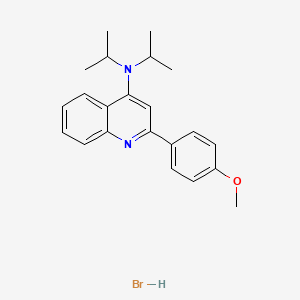

N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide

Description

N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide is a quinoline derivative characterized by a quinoline core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a diisopropylamine moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

CAS No. |

853333-44-5 |

|---|---|

Molecular Formula |

C22H27BrN2O |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N,N-di(propan-2-yl)quinolin-4-amine;hydrobromide |

InChI |

InChI=1S/C22H26N2O.BrH/c1-15(2)24(16(3)4)22-14-21(17-10-12-18(25-5)13-11-17)23-20-9-7-6-8-19(20)22;/h6-16H,1-5H3;1H |

InChI Key |

PIYILHGFFNCGBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC)C(C)C.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide typically involves the reaction of 2-(4-methoxyphenyl)quinoline with diisopropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Chemical Reactions

The compound participates in several reactions due to its functional groups (quinoline core, amine, methoxyphenyl substituent):

Nucleophilic Substitution

-

The amine group (-NH-) can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) under basic conditions:

Oxidation Reactions

-

The methoxy group (-OCH₃) may undergo oxidation (e.g., to hydroxyl or carbonyl groups) using oxidizing agents like peracids or hydrogen peroxide .

Alkylation

-

The quinoline nitrogen or amine group can undergo alkylation, though steric hindrance from bulky diisopropyl groups may limit reactivity.

Reagents and Conditions :

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic substitution | Alkyl halides, base | Polar aprotic solvent, reflux |

| Oxidation | Peracetic acid, H₂O₂ | Acetic acid, heat |

| Alkylation | Alkylating agents (e.g., R-X) | Basic conditions |

Mechanistic Insights

The compound’s quinoline core and substituents influence its reactivity:

-

Electronic Effects : The methoxyphenyl group donates electron density, stabilizing intermediates during reactions.

-

Steric Effects : Bulky diisopropyl groups on the amine may hinder nucleophilic attack or alkylation.

For example, oxidation of the methoxy group (as noted in related quinoline derivatives ) could generate reactive intermediates, though specific pathways for this compound require further study.

Comparative Analysis

A comparison with structurally similar quinoline derivatives highlights its unique reactivity:

| Compound | Key Features | Reactivity |

|---|---|---|

| Target compound | N,N-diisopropylamine, 4-methoxyphenyl | Steric hindrance limits alkylation; oxidation of methoxy group possible |

| N-Isopropyl-2-phenyl-4-quinolinamine | Less bulky amine group | More reactive toward nucleophilic substitution |

| 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide | Ethylphenyl substituent | Enhanced lipophilicity but similar steric effects |

Scientific Research Applications

Medicinal Chemistry

N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide is primarily studied for its potential as a therapeutic agent. Research indicates that compounds within the quinoline family exhibit various biological activities, including:

- Antimicrobial Properties: Studies have shown that quinoline derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .

- Anticancer Activity: The compound is being investigated for its potential to induce apoptosis in cancer cells, with ongoing research aimed at understanding its mechanism of action against different cancer types .

Biological Research

The compound's interaction with biological systems has led to its exploration in various fields:

- Neurodegenerative Diseases: There is growing interest in quinoline derivatives as multi-target agents for treating conditions such as Alzheimer's disease. Research suggests that these compounds can inhibit key enzymes related to neurodegeneration, potentially offering new therapeutic avenues .

Chemical Synthesis

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex quinoline derivatives, which may possess enhanced biological activities or novel properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties of Selected Compounds

Key Observations :

- Core Heterocycle: The target compound and most analogs (e.g., ) feature a quinoline core, while others (e.g., ) use a thiazole ring. Thiazole derivatives often exhibit enhanced anticancer activity due to increased electrophilicity .

- Substituent Effects: The 4-methoxyphenyl group is common across compounds, suggesting a role in binding affinity. Diisopropylamine in the target compound may enhance membrane permeability compared to dimethylaminoethyl () or piperidinyl () groups.

- Molecular Weight: The target compound (402.336) is heavier than its dimethylaminoethyl analog (401.110), likely due to bulkier diisopropyl groups .

Key Observations :

- Anticancer Activity : Thiazole derivatives () show potent leukemia cell inhibition (IC50 ~8 μg/mL), suggesting that the 4-methoxyphenyl group synergizes with electron-withdrawing substituents (e.g., CF3).

- Cardioprotective Effects: Compounds with 4-methoxyphenyl and nitrogenous side chains () exhibit efficacy in reducing hypoxia-induced damage, implying shared mechanisms like oxidative stress modulation.

- Structural-Activity Relationships (SAR) : Chloro substituents (e.g., ) may enhance antiparasitic activity but reduce solubility, whereas bulky amines (diisopropyl in the target) improve pharmacokinetics.

Biological Activity

N,N-Diisopropyl-2-(4-methoxyphenyl)quinolin-4-amine hydrobromide (CAS Number: 853333-44-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 415.4 g/mol

- Structure : The compound features a quinoline core substituted with a methoxyphenyl group and two isopropyl groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives have shown effectiveness against various bacterial strains. For example, modifications in the quinoline structure can enhance their ability to disrupt bacterial membranes or inhibit biofilm formation .

- Antiparasitic Activity : Compounds with quinoline moieties are often explored for their antimalarial properties. They interact with specific proteases in Plasmodium species, showing significant inhibition rates .

- Enzyme Inhibition : Certain derivatives have been reported to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurological disorders like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The presence of the quinoline ring allows for π–π interactions with amino acid residues in enzyme active sites, enhancing inhibition potency .

- Membrane Disruption : The lipophilic nature of the isopropyl groups aids in membrane penetration, leading to increased permeability and subsequent cell lysis in bacteria .

Antimicrobial Efficacy

A study evaluated various quinoline derivatives against E. coli and found that specific modifications significantly reduced biofilm formation by disrupting bacterial membranes. This highlights the potential application of this compound as an antimicrobial agent .

Antimalarial Activity

Research on similar quinoline compounds demonstrated that they could inhibit P. falciparum proteases effectively. For instance, a derivative showed an IC value of 8.8 μM against malaria parasites, indicating strong potential for therapeutic applications against malaria .

Enzyme Inhibition Studies

Inhibitory assays revealed that the quinoline derivative significantly outperformed standard inhibitors against acetylcholinesterase and butyrylcholinesterase, suggesting its potential role in treating neurodegenerative diseases .

Data Tables

Q & A

Q. Advanced

X-ray Crystallography :

- Single crystals are grown via slow evaporation in ethanol.

- Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure refinement uses SHELXL (via Olex2 interface) with full-matrix least-squares methods. Challenges include resolving disorder in the diisopropyl groups and hydrogen bonding with the hydrobromide counterion .

Spectroscopic Validation :

- FT-IR : Confirms N-H stretches (3200–3400 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹).

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 407.2584 for C₂₄H₃₁N₂O⁺).

How is the compound screened for biological activity, and what assays are prioritized?

Q. Basic

- MTT Cytotoxicity Assay :

- Dose-Response Curves : GraphPad Prism analyzes non-linear regression for IC₅₀ determination .

How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved?

Q. Advanced

- Refinement Strategies :

- Use SHELXL ’s restraints for disordered moieties (e.g., isopropyl groups) and anisotropic displacement parameters.

- Validate hydrogen-bonding networks via PLATON analysis.

- Comparative Analysis : Cross-reference with similar quinoline derivatives in the Cambridge Structural Database (CSD) to identify outliers.

- Multi-Temperature Studies : Collect data at 100 K and 298 K to assess thermal motion effects .

What structural modifications enhance biological activity, and how are SAR studies designed?

Q. Advanced

- Key Modifications :

- Quinoline Core : Introduce electron-withdrawing groups (e.g., Cl at position 7) to enhance DNA intercalation.

- Methoxy Group : Replace with bulkier substituents (e.g., tert-butyl) to improve lipophilicity and membrane permeability .

- Experimental Design :

- Synthesize analogs via parallel synthesis.

- Test cytotoxicity against a panel of cell lines (e.g., leukemia vs. solid tumors).

- Compute QSAR models (e.g., CoMFA) using IC₅₀ data to predict activity .

How are HPLC and LC-MS methods optimized for quantifying the compound in biological matrices?

Q. Advanced

- HPLC Conditions :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/20 mM ammonium acetate (pH 5.0) (70:30).

- Flow Rate: 1.0 mL/min; detection at 254 nm.

- LC-MS/MS Validation :

How should conflicting cytotoxicity data across studies be addressed?

Q. Advanced

Experimental Variability :

- Standardize cell lines (e.g., ATCC authentication), passage numbers, and serum batches.

Data Normalization :

- Use Doxorubicin as a universal positive control.

- Report IC₅₀ values normalized to cell viability (MTT) and apoptosis markers (Annexin V/PI).

Meta-Analysis :

- Pool data from multiple studies (e.g., Cochrane Review methods) to identify trends.

- Assess confounding factors (e.g., solvent DMSO concentration ≤0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.